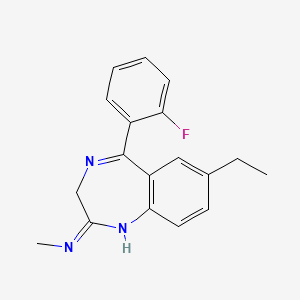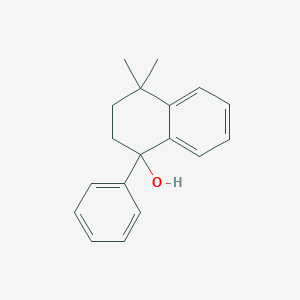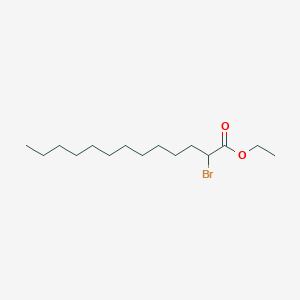
Piperazine-1,4-dicarbothiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-1,4-dicarbothiohydrazide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1,4-dicarbothiohydrazide typically involves the reaction of piperazine with carbon disulfide and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Piperazine} + \text{Carbon Disulfide} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine-1,4-dicarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiohydrazide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of piperazine derivatives with different functional groups.
Scientific Research Applications
Piperazine-1,4-dicarbothiohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Piperazine derivatives are known for their pharmaceutical properties, and this compound may have potential as a drug candidate.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of piperazine-1,4-dicarbothiohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperazine-1,4-dicarbothiohydrazide can be compared with other piperazine derivatives, such as:
- Piperazine-1,4-dicarboxamide
- Piperazine-1,4-dicarboxylate
- Piperazine-1,4-dicarbodithioate
These compounds share a similar piperazine core but differ in their functional groups. This compound is unique due to the presence of thiohydrazide groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
60768-84-5 |
|---|---|
Molecular Formula |
C6H14N6S2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
piperazine-1,4-dicarbothiohydrazide |
InChI |
InChI=1S/C6H14N6S2/c7-9-5(13)11-1-2-12(4-3-11)6(14)10-8/h1-4,7-8H2,(H,9,13)(H,10,14) |
InChI Key |
GISXBSSCHFURCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=S)NN)C(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)







![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
